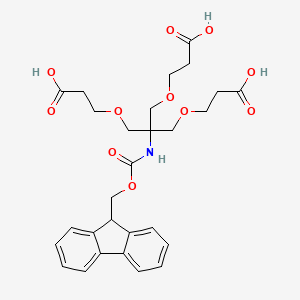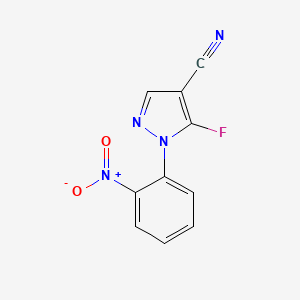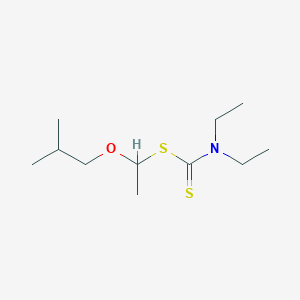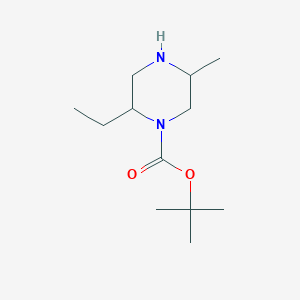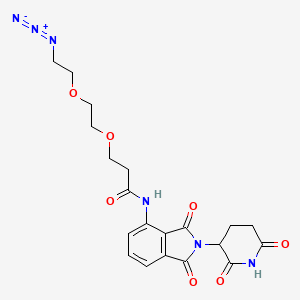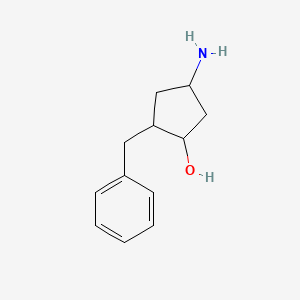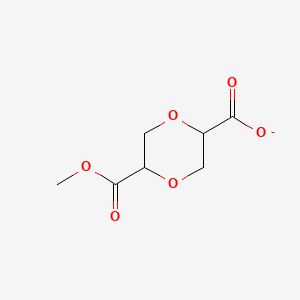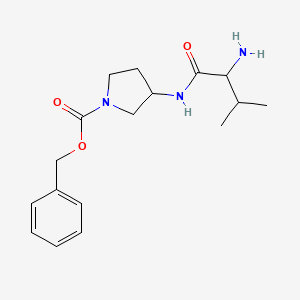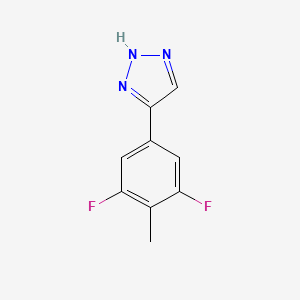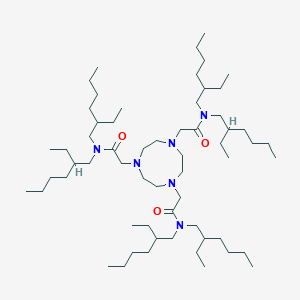
2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) is a complex organic compound known for its unique structure and versatile applications. This compound features a triazonane core with three acetamide groups, each substituted with N,N-bis(2-ethylhexyl) groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) typically involves multiple steps. The starting material is often 1,4,7-triazonane, which undergoes acylation with N,N-bis(2-ethylhexyl)acetamide. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) involves its ability to form stable complexes with metal ions. The triazonane core provides multiple coordination sites, allowing for strong binding with metal ions. This property is particularly useful in applications such as catalysis and drug delivery, where the compound can facilitate the transport and release of metal ions in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Known for its use in radiopharmaceuticals.
1,4,7-Triazacyclononane (TACN): A simpler analog used in coordination chemistry.
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)triacetic acid: Similar structure but different functional groups.
Uniqueness
2,2’,2’'-(1,4,7-Triazonane-1,4,7-triyl)tris(N,N-bis(2-ethylhexyl)acetamide) stands out due to its bulky N,N-bis(2-ethylhexyl) substituents, which enhance its solubility and stability in organic solvents. This makes it particularly suitable for applications requiring high solubility and stability, such as in the formulation of advanced materials and drug delivery systems.
Eigenschaften
Molekularformel |
C60H120N6O3 |
|---|---|
Molekulargewicht |
973.6 g/mol |
IUPAC-Name |
2-[4,7-bis[2-[bis(2-ethylhexyl)amino]-2-oxoethyl]-1,4,7-triazonan-1-yl]-N,N-bis(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C60H120N6O3/c1-13-25-31-52(19-7)43-64(44-53(20-8)32-26-14-2)58(67)49-61-37-39-62(50-59(68)65(45-54(21-9)33-27-15-3)46-55(22-10)34-28-16-4)41-42-63(40-38-61)51-60(69)66(47-56(23-11)35-29-17-5)48-57(24-12)36-30-18-6/h52-57H,13-51H2,1-12H3 |
InChI-Schlüssel |
FULRFUMJGSYDPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CN1CCN(CCN(CC1)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-({1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}oxy)acetate](/img/structure/B14779916.png)
